4-アミノ-N'-ヒドロキシ-1,2,5-オキサジアゾール-3-カルボキシミドアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

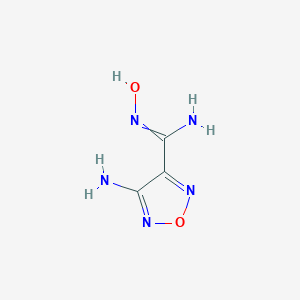

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is an organic compound with the molecular formula C3H5N5O2 It is known for its unique structure, which includes an oxadiazole ring, an amino group, and a hydroxy group

科学的研究の応用

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide has a wide range of applications in scientific research:

作用機序

Target of Action

It’s used as a precursor for synthesizing new furazano (furoxano) energetic compounds .

Biochemical Pathways

Furazan derivatives have been reported to possess various biological activities, including antimalarial, cytotoxic, and antitumor activities .

Result of Action

Some furazan derivatives have shown inhibitory activity against certain cell lines .

Action Environment

The compound’s thermal behavior has been studied under non-isothermal conditions .

生化学分析

Biochemical Properties

It has been suggested that it may interact with certain enzymes and proteins

Cellular Effects

It has been suggested that it may influence cell function by regulating the levels of ceramide and sphingomyelin . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may bind to certain biomolecules, potentially influencing enzyme activity and gene expression

準備方法

Synthetic Routes and Reaction Conditions

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of amidoximes with acyl reagents such as anhydrides. This reaction typically occurs in a NaOH–DMSO medium at ambient temperature, resulting in the formation of the oxadiazole ring . Another method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) .

Industrial Production Methods

While specific industrial production methods for 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of amidoximes and acyl reagents in a NaOH–DMSO medium is a promising route for industrial production due to its efficiency and moderate reaction conditions .

化学反応の分析

Types of Reactions

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s oxadiazole ring and amino group make it reactive towards different reagents.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions often involve nucleophiles attacking the oxadiazole ring, resulting in the formation of various derivatives.

Major Products Formed

類似化合物との比較

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be compared with other similar compounds, such as:

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures.

1,2,4-Oxadiazole derivatives: These compounds are recognized for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The uniqueness of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide lies in its specific structure, which allows for diverse chemical reactions and applications across various fields.

生物活性

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by the presence of an oxadiazole ring and a hydroxy group, contributes to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- CAS Number : 1211025-52-3

- Molecular Formula : C₃H₅N₅O₂

- Molecular Weight : 143.10 g/mol

- IUPAC Name : 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

The biological activity of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide primarily involves its interaction with specific molecular targets within cellular signaling pathways. Notably, it acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway by inhibiting the binding of phosphatidylinositol-3,4,5-trisphosphate (PIP₃) to the pleckstrin homology (PH) domain of the AKT enzyme. This inhibition disrupts downstream signaling that is critical for cell survival and proliferation, particularly in cancer cells.

Anticancer Properties

Research indicates that 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer models by modulating immune responses and enhancing the efficacy of other therapeutic agents. For instance:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been identified as a potential inhibitor of IDO, an enzyme involved in immune tolerance and tumor evasion. By inhibiting IDO activity, it may enhance T-cell responses against tumors .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It can inhibit the growth of several pathogenic microorganisms by disrupting their metabolic pathways .

Study on AKT Inhibition

A study evaluated the inhibitory effects of various oxadiazole derivatives on AKT activation. Results indicated that 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide effectively reduced AKT phosphorylation in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

IDO Inhibition and Cancer Immunotherapy

Research published in Nature Medicine highlighted the role of IDO inhibitors in enhancing cancer immunotherapy outcomes. The study found that co-administration of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with traditional chemotherapeutics improved tumor regression rates in murine models .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | Anticancer and antimicrobial | Inhibits AKT and IDO |

| 4-Amino-1,2,5-oxadiazole-3-carbonitrile | Moderate anticancer | Different functional groups affect reactivity |

| 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride | Inhibitory effects on multiple enzymes | Similar mechanism but different target specificity |

特性

CAS番号 |

13490-32-9 |

|---|---|

分子式 |

C3H5N5O2 |

分子量 |

143.10 g/mol |

IUPAC名 |

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |

InChIキー |

DNFUTAVRGAVUKE-UHFFFAOYSA-N |

SMILES |

C1(=NON=C1N)C(=NO)N |

異性体SMILES |

C1(=NON=C1N)/C(=N\O)/N |

正規SMILES |

C1(=NON=C1N)C(=NO)N |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。